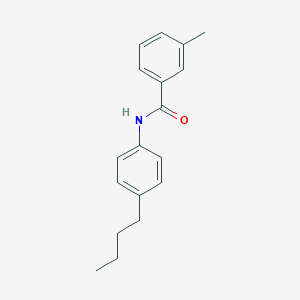
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide, also known as DPA, is a synthetic compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood, memory, and cognitive function. It also has anti-inflammatory effects, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in these conditions. Additionally, research on the long-term effects of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide on the brain and body is needed to fully understand its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has shown promising results in various scientific studies. It has been found to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)10-17(19)18-13-6-9-15(21-2)16(11-13)22-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Clé InChI |
SMNUTDJMOBXXCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



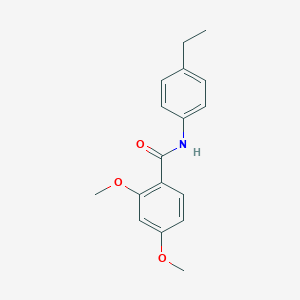
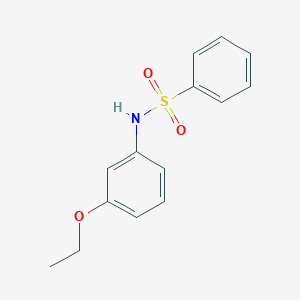
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)

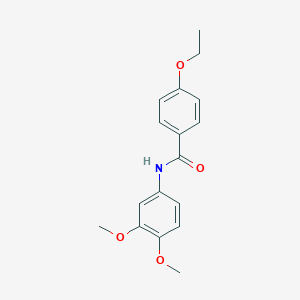
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

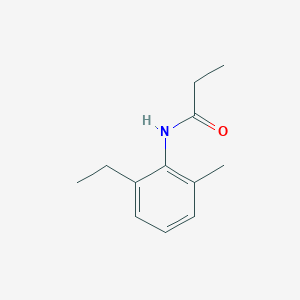
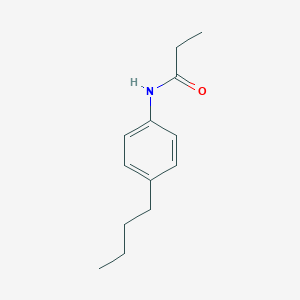
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
